

# (3-Fluoropyridin-2-yl)boronic acid molecular weight

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## Compound of Interest

Compound Name: (3-Fluoropyridin-2-yl)boronic acid

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An In-Depth Technical Guide to **(3-Fluoropyridin-2-yl)boronic acid**: A Keystone Reagent in Modern Medicinal Chemistry

## Abstract

**(3-Fluoropyridin-2-yl)boronic acid** has emerged as a pivotal building block in contemporary drug discovery and development. Its strategic combination of a pyridine scaffold, a fluorine substituent, and a versatile boronic acid moiety makes it an exceptionally valuable reagent for constructing complex molecular architectures. The fluorinated pyridine ring is a common motif in pharmacologically active compounds, offering modulated basicity, improved metabolic stability, and unique binding interactions. The boronic acid functional group serves as a powerful handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of **(3-Fluoropyridin-2-yl)boronic acid**, encompassing its fundamental physicochemical properties, a detailed and validated synthesis protocol, its application in cross-coupling chemistry, and its significance for professionals in pharmaceutical research.

## Core Physicochemical & Structural Identity

A precise understanding of a reagent's properties is the foundation of its effective application in synthesis. **(3-Fluoropyridin-2-yl)boronic acid** is a white to off-white solid at room temperature. Its key identifiers and computed properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BFNO <sub>2</sub>	[1][2]
Molecular Weight	140.91 g/mol	[1][3]
CAS Number	1070774-29-6	[1][2]
IUPAC Name	(3-fluoro-2-pyridinyl)boronic acid	[1]
Boiling Point	289 °C at 760 mmHg (Predicted)	[2]
Density	1.34 g/cm <sup>3</sup> (Predicted)	[2]
SMILES	B(C1=C(C=CC=N1)F)(O)O	[1]

As with many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride (a boroxine). Therefore, for consistent reactivity and stoichiometric accuracy, it is imperative to store the compound in a cool, dry environment under an inert atmosphere.

## Synthesis Protocol: Halogen-Metal Exchange and Borylation

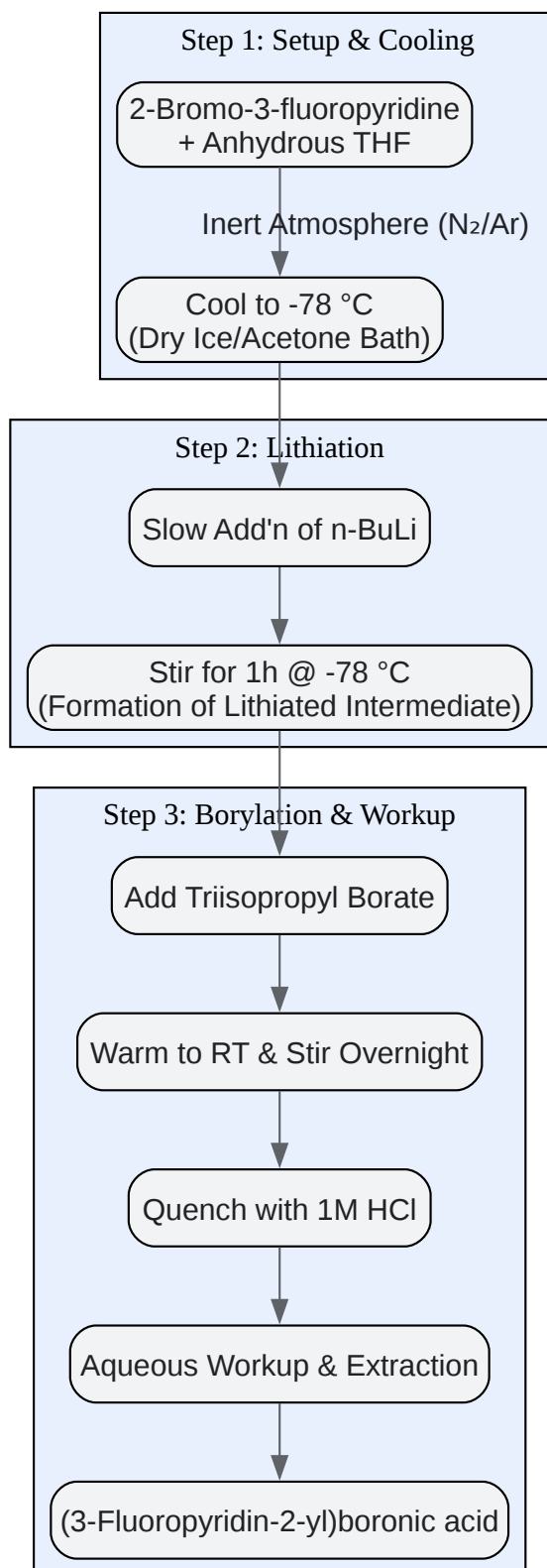
The synthesis of pyridyl boronic acids requires careful control of reaction conditions, particularly temperature, due to the reactivity of the intermediates.[4] The most common and effective route to **(3-Fluoropyridin-2-yl)boronic acid** is via a lithium-halogen exchange from the corresponding 2-bromo-3-fluoropyridine, followed by trapping the resulting organolithium species with a borate ester.[5] This method provides high regioselectivity.

### Expert Rationale for Experimental Choices:

- **Starting Material:** 2-Bromo-3-fluoropyridine is selected because the bromine at the 2-position is more susceptible to lithium-halogen exchange than the C-F bond.
- **Low Temperature (-78 °C):** This temperature is critical. It prevents side reactions, such as the decomposition of the highly reactive 2-lithiated pyridine intermediate and potential attack on the solvent (THF).

- n-Butyllithium (n-BuLi): This is a strong, non-nucleophilic base ideal for efficient lithium-halogen exchange at low temperatures.
- Triisopropyl Borate: This electrophile is used to "trap" the organolithium intermediate. Its bulky isopropyl groups help prevent the formation of undesired over-addition products.
- Acidic Workup: The addition of HCl is necessary to hydrolyze the borate ester intermediate to the final boronic acid product.

## Step-by-Step Synthesis Workflow



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Caption: Synthesis workflow for **(3-Fluoropyridin-2-yl)boronic acid**.

## Detailed Experimental Protocol:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-3-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
- **Stirring:** Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
- **Borylation:** Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
- **Warming:** After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- **Quenching and Hydrolysis:** Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to ensure complete hydrolysis.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **(3-Fluoropyridin-2-yl)boronic acid** as a solid.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

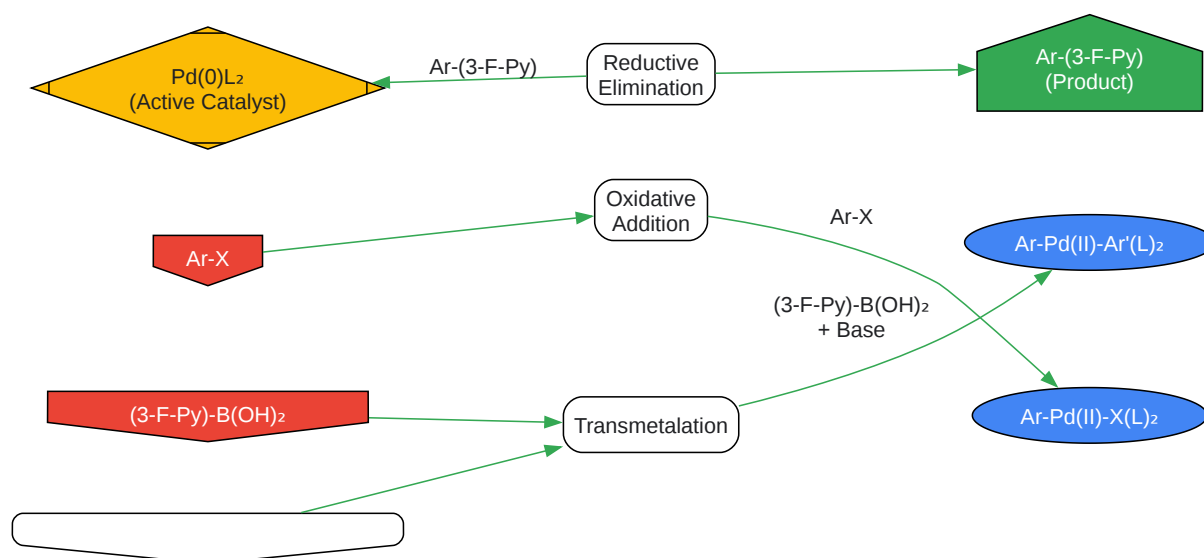
The paramount application of **(3-Fluoropyridin-2-yl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful

and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl and heteroaryl structures that are central to many pharmaceutical compounds.[6][7]

The strategic placement of the fluorine atom in **(3-Fluoropyridin-2-yl)boronic acid** can influence the electronic properties of the molecule, potentially enhancing its reactivity and imparting desirable characteristics, such as metabolic stability, to the final coupled product.

## The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing the reaction.



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